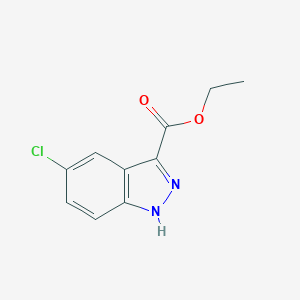

Ethyl 5-chloro-1H-indazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAFUIELFHCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506968 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-05-6 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloro-1H-indazole-3-carboxylate

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer (e.g., Niraparib, Pazopanib), inflammation, and central nervous system disorders.[1][3]

Ethyl 5-chloro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of more complex, biologically active molecules.[3][4] The chloro-substituent at the 5-position and the carboxylate at the 3-position provide strategic handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[3] This guide provides a comprehensive overview of a robust synthetic route to this valuable building block and details the analytical techniques required for its unambiguous characterization.

Part 1: Strategic Synthesis of the Indazole Core

The construction of the indazole ring can be approached through several synthetic strategies. Classic methods often involve the intramolecular cyclization of o-hydrazinobenzoic acids or the diazotization and reduction of isatins.[5][6][7] However, for scalability and efficiency, modern approaches are often preferred.

The selected strategy for this guide involves the diazotization of an appropriately substituted o-aminophenylacetic acid ester, a method known for its mild conditions and high yields. This pathway leverages readily available starting materials and proceeds through a well-understood reaction mechanism.

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The core of the synthesis is an intramolecular cyclization reaction initiated by diazotization. The process can be broken down into two primary stages:

-

Diazonium Salt Formation: The starting material, an ethyl 2-(2-amino-5-chlorophenyl)acetate derivative, is treated with a diazotizing agent, such as tert-butyl nitrite, in an acidic medium like glacial acetic acid. The primary amino group (-NH₂) performs a nucleophilic attack on the nitrosonium ion (NO⁺), leading to a diazonium salt intermediate after a series of proton transfers and dehydration.

-

Intramolecular Cyclization: The highly reactive diazonium salt is not isolated. Instead, it undergoes a spontaneous intramolecular cyclization. The active methylene group adjacent to the ester carbonyl is sufficiently acidic to be deprotonated, forming a carbanion. This carbanion then attacks the terminal nitrogen of the diazonium group, displacing dinitrogen gas (N₂) and forming the pyrazole ring fused to the benzene ring, yielding the stable 1H-indazole product.

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction mechanism for indazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid precursors.[8]

Materials and Reagents:

-

Ethyl 2-(2-amino-5-chlorophenyl)acetate

-

tert-Butyl nitrite (t-BuONO)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2-amino-5-chlorophenyl)acetate (1.0 eq) and dissolve it in glacial acetic acid (approx. 10-15 mL per gram of starting material).

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add tert-butyl nitrite (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford the pure Ethyl 5-chloro-1H-indazole-3-carboxylate as a solid.

The following diagram outlines the general experimental workflow.

Caption: General workflow for synthesis and purification.

Part 2: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For Ethyl 5-chloro-1H-indazole-3-carboxylate, the expected spectrum (in CDCl₃ or DMSO-d₆) would show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the ethyl ester group (a quartet and a triplet). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR identifies all non-equivalent carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester (typically δ > 160 ppm), the aromatic carbons, and the carbons of the ethyl group.[8][9][10]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic absorption bands for the target molecule include a broad peak for the N-H stretch (around 3300-3100 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1710-1730 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretches.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For Ethyl 5-chloro-1H-indazole-3-carboxylate (C₁₀H₉ClN₂O₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 224.03, with a characteristic isotopic pattern [M+2]⁺ at ~m/z 226 due to the presence of the ³⁷Cl isotope.[13]

Physical and Chromatographic Data

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess purity. The retention factor (Rƒ) value is dependent on the eluent system used (e.g., 3:1 Hexanes/EtOAc).[14]

Summary of Expected Characterization Data

| Analysis Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (δ 7.2-8.2 ppm), NH proton (broad singlet, δ > 10 ppm), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | C=O carbon (~163 ppm), Aromatic/Indazole carbons (δ 110-145 ppm), O-CH₂ carbon (~61 ppm), CH₃ carbon (~14 ppm). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 (N-H stretch), ~1720 (C=O stretch), ~1620, 1480 (Aromatic C=C stretch), ~750 (C-Cl stretch). |

| Mass Spectrometry | m/z | [M]⁺ at 224.03, [M+2]⁺ at 226.03 (approx. 1/3 intensity of M⁺). |

| Physical Property | Melting Point | Crystalline solid with a defined melting point. |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate, a valuable intermediate for pharmaceutical research. The described protocol, rooted in established chemical principles, provides a clear pathway from readily available precursors to the final product.[8] The comprehensive characterization plan ensures that researchers can verify the integrity of the synthesized material with a high degree of confidence, enabling its successful application in the development of novel therapeutic agents.

References

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (URL: [Link])

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. (URL: [Link])

-

Methyl 5-Chloro-1H-indazole-3-carboxylate - MySkinRecipes. (URL: [Link])

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

indazole - Organic Syntheses Procedure. (URL: [Link])

-

SCHEME-3 Method II: Diazotization of anthranilic acid: A mixture of... - ResearchGate. (URL: [Link])

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

Organic Preparations and Procedures International Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ElectronicsAndBooks. (URL: [Link])

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

-

Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (URL: [Link])

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])

-

ETHYL-5-CHLORO-3-(2,2-DICYANOETHENYL)-INDOLE-2-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

-

1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

ETHYL 1H-INDAZOLE-3-CARBOXYLATE - gsrs. (URL: [Link])

-

Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... - ResearchGate. (URL: [Link])

-

Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (URL: [Link])

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

-

Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PubMed Central. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-chloro-1H-indazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and pharmacological activity. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds.

Molecular Structure and Significance

Ethyl 5-chloro-1H-indazole-3-carboxylate belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug discovery.[1][2] The precise characterization of this molecule is the first critical step in any research and development endeavor.

Caption: Molecular structure of Ethyl 5-chloro-1H-indazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 5-chloro-1H-indazole-3-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented below, based on data for analogous compounds.[1][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H1) | ~14.0 | broad singlet | - | 1H |

| H4 | ~8.1 | d | ~1.0 | 1H |

| H7 | ~7.8 | d | ~9.0 | 1H |

| H6 | ~7.5 | dd | ~9.0, ~2.0 | 1H |

| O-CH₂ | ~4.4 | q | ~7.1 | 2H |

| CH₃ | ~1.4 | t | ~7.1 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

NH Proton: The proton attached to the nitrogen at position 1 is expected to be highly deshielded due to the aromatic nature of the ring and its acidic character, appearing as a broad singlet far downfield around 14.0 ppm.[3]

-

Aromatic Protons:

-

H4: This proton is situated peri to the ester group, leading to some deshielding. It is expected to appear as a doublet with a small coupling constant due to meta-coupling with H6.

-

H7: This proton is ortho to the N1-H group and will appear as a doublet due to coupling with H6.

-

H6: This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets.

-

-

Ethyl Ester Protons: The ethyl group exhibits a characteristic quartet for the methylene (-CH₂-) protons, resulting from coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene group.[3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C3 | ~135 |

| C7a | ~141 |

| C3a | ~123 |

| C5 | ~127 |

| C7 | ~122 |

| C6 | ~123 |

| C4 | ~112 |

| O-CH₂ | ~61 |

| CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 162 ppm.[3]

-

Indazole Ring Carbons: The chemical shifts of the indazole carbons are influenced by the substituents. The chlorine atom at C5 will have a direct effect on its chemical shift. The carbon atoms attached to nitrogen (C3 and C7a) will appear at characteristic downfield shifts.

-

Ethyl Ester Carbons: The methylene carbon (O-CH₂) appears around 61 ppm, and the methyl carbon is found in the upfield region around 14 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

IR Spectroscopy Data

The predicted key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H stretch | Indazole N-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1620 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester C-O |

| ~800 | C-Cl stretch | Aryl chloride |

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding.[3]

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[3]

-

C=C Stretch: Absorptions in the 1620-1450 cm⁻¹ region are typical for the C=C stretching vibrations of the aromatic indazole ring.

-

C-O Stretch: The C-O stretching vibration of the ester group will appear in the fingerprint region, typically around 1250 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to be observed in the lower wavenumber region, around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for Mass Spectrometry data acquisition using ESI.

Mass Spectrometry Data

The predicted key ions in the mass spectrum are presented below. The molecular formula is C₁₀H₉ClN₂O₂.

| m/z | Ion |

| 224/226 | [M]⁺˙ (Molecular ion) |

| 179/181 | [M - OCH₂CH₃]⁺ |

| 151/153 | [M - COOCH₂CH₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 224. Due to the presence of chlorine, an isotopic peak ([M+2]⁺˙) at m/z 226 with approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Key Fragmentations:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion would result in a fragment at m/z 179/181.

-

Loss of the entire ethyl carboxylate group (-COOCH₂CH₃) would lead to a fragment at m/z 151/153.

-

Caption: Predicted key fragmentation pathways for Ethyl 5-chloro-1H-indazole-3-carboxylate.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Ethyl 5-chloro-1H-indazole-3-carboxylate. The presented data and interpretations, based on established spectroscopic principles and analysis of analogous compounds, serve as a reliable guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to rigorous experimental protocols is paramount for obtaining high-quality, reproducible data, which is the foundation of sound scientific research.

References

-

Supporting Information for a relevant synthesis paper. (2007). Wiley-VCH.[3]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.[1]

-

1H-Indazole-3-carboxylic acid. Chem-Impex.[2]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1H-indazole-3-carboxylate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Ethyl 5-chloro-1H-indazole-3-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific ethyl ester has not been publicly deposited, this guide establishes a robust methodological framework for its determination. By leveraging data from structurally analogous indazole derivatives, we present a detailed narrative of the entire analytical pipeline—from synthesis and crystallization to data collection, structure solution, and refinement. This document is designed to serve as a field-guide for researchers, offering not just procedural steps, but the underlying scientific rationale, ensuring a self-validating approach to structural elucidation.

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as a "privileged scaffold" in medicinal chemistry.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] The specific substituent at the 5-position, a chloro group in this case, and the carboxylate at the 3-position, are critical for modulating the molecule's pharmacokinetic and pharmacodynamic properties.

A precise understanding of the three-dimensional arrangement of atoms within Ethyl 5-chloro-1H-indazole-3-carboxylate is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing insights into bond lengths, angles, and intermolecular interactions that govern the compound's behavior in a crystalline solid state.[2]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate

A common synthetic route to 1H-indazole-3-carboxylates involves the diazotization of an appropriate anthranilic acid derivative followed by cyclization. For the target compound, a plausible synthetic pathway is outlined below. The synthesis of the related methyl ester, Methyl 5-chloro-1H-indazole-3-carboxylate, has been reported and can be adapted.[3]

Hypothetical Synthetic Protocol:

-

Starting Material: 2-amino-5-chlorobenzoic acid.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Cyclization: The diazonium salt is then reacted with a suitable reagent, such as ethyl acetoacetate, to facilitate the formation of the indazole ring.

-

Esterification: If the carboxylic acid is formed, it can be esterified to the ethyl ester using ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Crystallization Methodologies

Growing diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Solvent Screening is Crucial: A range of solvents with varying polarities should be tested. For indazole derivatives, common solvents for crystallization include ethanol, methanol, ethyl acetate, and mixtures thereof.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections). This data is then corrected for various experimental factors and merged to produce a final reflection file.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data provides the "what" (intensities of reflections), but not the "how" (the arrangement of atoms that produced them). The phase information is lost in the experiment, leading to the "phase problem" in crystallography.

Solving the Phase Problem

For small molecules like Ethyl 5-chloro-1H-indazole-3-carboxylate, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.

Logical Flow of Structure Solution and Refinement:

Caption: Logical flow of crystallographic structure solution and refinement.

Analysis of the Crystal Structure: A Hypothetical Case Study

While the specific crystal structure of Ethyl 5-chloro-1H-indazole-3-carboxylate is not available, we can predict some of its key features based on the known structures of similar indazole derivatives. For comparative purposes, we will reference the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide.[2]

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound, alongside the actual data for a related structure.

| Parameter | Hypothetical: Ethyl 5-chloro-1H-indazole-3-carboxylate | N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide[2] |

| Chemical Formula | C10H9ClN2O2 | C17H16ClN3O2S |

| Formula Weight | 224.64 | 361.84 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | ~8.5 | 8.1736 (12) |

| b (Å) | ~10.2 | 22.504 (4) |

| c (Å) | ~12.1 | 19.279 (3) |

| α (°) | 90 | 90 |

| β (°) | ~95 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | ~1040 | 3546.2 (10) |

| Z | 4 | 8 |

| R-factor | - | 0.043 |

Molecular Geometry

The indazole ring system is expected to be essentially planar. The ethyl carboxylate group at the 3-position will likely exhibit some rotational freedom, and its conformation will be determined by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.

Intermolecular Interactions

Hydrogen bonding is expected to play a significant role in the crystal packing of Ethyl 5-chloro-1H-indazole-3-carboxylate. The N-H group of the indazole ring is a hydrogen bond donor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. These interactions are likely to form chains or networks of molecules in the solid state. The presence of the chloro substituent may also lead to halogen bonding interactions.

Conclusion: The Power of Structural Insight

The determination of the crystal structure of Ethyl 5-chloro-1H-indazole-3-carboxylate would provide invaluable information for medicinal chemists. It would allow for a deeper understanding of its solid-state properties, and the detailed three-dimensional structure would serve as a crucial input for computational modeling and the design of new, more potent analogs. This guide has provided a comprehensive methodological framework to achieve this goal, emphasizing the importance of a rigorous and scientifically sound approach to crystal structure analysis.

References

- Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.

-

PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. Retrieved January 4, 2026, from [Link]

- Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1029–o1030.

- Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

- Abbassi, F., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1041–o1042.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

PubChem. (n.d.). Ethychlozate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indazole-3-carbaldehyde. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 5-chloro-1h-indazole-3-carboxylic acid (C8H5ClN2O2). Retrieved January 4, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved January 4, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 4, 2026, from [Link]

-

Gsrs. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved January 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved January 4, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 4, 2026, from [Link]

-

OSTI.GOV. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1- hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-064095. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 4, 2026, from [Link]

Sources

- 1. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Properties and Solubility of Ethyl 5-chloro-1H-indazole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 5-chloro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole cores are privileged structures in medicinal chemistry, serving as crucial building blocks for a wide range of biologically active agents, including those with anti-inflammatory and anti-cancer properties.[1] The specific functionalization of this molecule—a chloro group at the 5-position and an ethyl carboxylate at the 3-position—imparts distinct physicochemical characteristics that are critical to its handling, reactivity, and potential application in drug discovery and development.

Understanding the fundamental physicochemical properties, particularly solubility, is a non-negotiable prerequisite for advancing any compound through the development pipeline.[2] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause poor bioavailability, dooming a potentially effective drug candidate.[2][3] This guide provides a detailed examination of the known and predicted properties of Ethyl 5-chloro-1H-indazole-3-carboxylate, explains the scientific rationale behind solubility determination, and offers robust, field-proven protocols for its experimental assessment.

Section 1: Core Physicochemical Profile

The molecular structure of a compound dictates its physical and chemical behaviors. For Ethyl 5-chloro-1H-indazole-3-carboxylate, the combination of a rigid, aromatic indazole ring system, a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting ester, and a lipophilic chloro substituent creates a nuanced profile. While extensive experimental data for this specific molecule is not publicly available, we can deduce a reliable profile from its constituent parts and data from closely related analogs.

Table 1: Physicochemical Properties of Ethyl 5-chloro-1H-indazole-3-carboxylate

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Molecular Weight | 224.65 g/mol | Calculated from molecular formula. |

| CAS Number | 1081-05-6 | [4] |

| Appearance | Light yellow or off-white crystalline powder | Inferred from related indazole esters.[1] |

| Melting Point (°C) | Not available | Expected to be significantly lower than the parent carboxylic acid (266-270 °C[5]) due to the absence of dimeric hydrogen bonding. The N-methylated analog, Ethyl 1-methyl-1H-indazole-3-carboxylate, has a melting point of 58 °C.[6] |

| logP (XLogP3) | ~2.8 (Estimated) | The calculated XLogP3 for the corresponding methyl ester is 2.4.[7] The addition of a methylene group in the ethyl ester is expected to increase lipophilicity, raising the logP value. |

| pKa | ~14-15 (Indazole N-H, Estimated) | The carboxylic acid proton of the parent molecule, indazole-3-carboxylic acid, has a predicted acidic pKa of 3.03.[5] However, in the ethyl ester, this acidic proton is absent. The remaining ionizable proton is on the indazole nitrogen, which is weakly acidic with a much higher pKa, typical for N-H protons in similar heterocyclic systems. |

Significance of Key Parameters in Drug Development:

-

Molecular Weight: A value under 500 g/mol is generally favored for oral drug candidates to ensure good absorption, a criterion this molecule meets.

-

logP: This value indicates the lipophilicity of the compound. A logP around 2.8 suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption and distribution in the body. However, it also signals that aqueous solubility may be limited.

-

pKa: The lack of an ionizable group in the physiological pH range (1-8) means that the solubility of Ethyl 5-chloro-1H-indazole-3-carboxylate will not be significantly modulated by pH changes in the gastrointestinal tract. This simplifies formulation efforts but also removes a common strategy for solubility enhancement.

Section 2: Understanding and Predicting Solubility

Solubility, the maximum concentration of a substance that can dissolve in a solvent, is arguably one of the most critical physicochemical parameters in drug discovery.[3] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound's most stable crystalline form in a solvent.[8] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24-72 hours).[9][10] This value is fundamental for pre-formulation and late-stage development.[11]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (usually DMSO), begins to precipitate in an aqueous buffer.[12] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[13] Kinetic solubility assays are high-throughput and widely used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[10][14]

The distinction is critical: a high kinetic solubility value can be misleading, masking the true, lower thermodynamic solubility that will ultimately govern the compound's behavior in a final formulation.[13]

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Predicted Solubility Profile: Based on its structure—a planar, aromatic system with a lipophilic chloride and an ester group—Ethyl 5-chloro-1H-indazole-3-carboxylate is predicted to have low aqueous solubility. The ester can act as a hydrogen bond acceptor, but the molecule lacks strong hydrogen bond donors to interact favorably with water.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water, PBS (pH 7.4) | Polar, Protic | Insoluble / Very Low | The molecule is largely non-polar and lacks functional groups that readily ionize or form strong hydrogen bonds with water.[15] |

| Methanol, Ethanol | Polar, Protic | Sparingly Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and indazole nitrogens. |

| Dichloromethane (DCM) | Aprotic | Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Ethyl Acetate | Polar, Aprotic | Soluble | The ester functionality of the solvent is compatible with the solute's ester group. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Freely Soluble | DMSO is a powerful, universal organic solvent capable of dissolving a wide range of polar and non-polar compounds.[15][16] |

Section 3: Authoritative Protocol for Thermodynamic Solubility Determination

To ensure trustworthy and reproducible data for critical development decisions, the shake-flask method is the gold standard for determining thermodynamic solubility.[9] The following protocol is a self-validating system designed to achieve true equilibrium.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

1. Objective: To determine the maximum equilibrium concentration (thermodynamic solubility) of Ethyl 5-chloro-1H-indazole-3-carboxylate in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

2. Materials:

-

Ethyl 5-chloro-1H-indazole-3-carboxylate (solid, crystalline powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Calibrated Analytical Balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Micro-centrifuge

-

0.22 µm PVDF or PTFE syringe filters

-

HPLC or UPLC system with UV or MS detector

3. Step-by-Step Methodology:

-

Step 1: Compound Preparation

-

Accurately weigh approximately 1-2 mg of the solid compound into a pre-weighed 2 mL glass vial. The exact mass should be recorded.

-

Causality: Using a sufficient excess of solid material is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[9]

-

-

Step 2: Solvent Addition

-

Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Causality: A precise volume of solvent is required for an accurate final concentration calculation. Glass vials are used to prevent potential adsorption of the compound onto plastic surfaces.

-

-

Step 3: Equilibration

-

Securely cap the vial and place it on a temperature-controlled orbital shaker.

-

Agitate the slurry at a consistent speed (e.g., 250 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[17]

-

Causality: Continuous agitation and prolonged incubation are essential to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[2][8] Temperature control is vital as solubility is temperature-dependent.[8]

-

-

Step 4: Phase Separation

-

After incubation, remove the vials and allow the undissolved solid to settle for 30 minutes.

-

Carefully withdraw an aliquot of the supernatant (e.g., 500 µL) and filter it through a 0.22 µm syringe filter to remove all particulate matter. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

-

Causality: This step is crucial for an accurate measurement. Failure to remove all undissolved particles will lead to an overestimation of solubility, as these particles can dissolve during the subsequent dilution and analysis steps.[18]

-

-

Step 5: Sample Quantification

-

Prepare a calibration curve using known concentrations of the test compound dissolved in an organic solvent like DMSO or ACN.

-

Dilute the filtered supernatant with a suitable organic solvent (e.g., 1:10 or 1:100 with ACN) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and calibration standards via a validated HPLC-UV or LC-MS/MS method.[16]

-

Causality: A robust, validated analytical method ensures that the concentration measurement is accurate and specific for the compound of interest, avoiding interference from any potential impurities or degradants.[18]

-

-

Step 6: Data Analysis

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the aqueous buffer by correcting for the dilution factor. The result is typically expressed in µg/mL or µM.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Ethyl 5-chloro-1H-indazole-3-carboxylate possesses a physicochemical profile characteristic of many modern drug discovery lead compounds: moderate molecular weight, significant lipophilicity (estimated logP ~2.8), and a predicted low intrinsic aqueous solubility. Its non-ionizable nature in the physiological pH range presents both a challenge and an opportunity for formulation scientists. While this guide provides a robust, scientifically-grounded framework for understanding and predicting its properties, it is imperative that these predictions are confirmed through rigorous experimental validation. The detailed shake-flask protocol provided herein represents the authoritative method for generating the reliable thermodynamic solubility data required to make informed decisions in any research or drug development program. Accurate characterization is the bedrock upon which successful development is built.

References

- 1. chemimpex.com [chemimpex.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. rheolution.com [rheolution.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. ETHYL 1-METHYL-1H-INDAZOLE-3-CARBOXYLATE CAS#: 220488-05-1 [amp.chemicalbook.com]

- 7. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Solubility Assay | Bienta [bienta.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ovid.com [ovid.com]

- 14. Solubility Test | AxisPharm [axispharm.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to Quantum Chemical Calculations for Ethyl 5-chloro-1H-indazole-3-carboxylate: A Drug Discovery Perspective

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 5-chloro-1H-indazole-3-carboxylate is a key intermediate and building block in the synthesis of these pharmacologically significant molecules.[3] Understanding its intrinsic electronic and structural properties is paramount for rational drug design and predicting its reactivity. This technical guide provides researchers, medicinal chemists, and computational scientists with a comprehensive, in-depth walkthrough of performing quantum chemical calculations on this molecule. We will move beyond a simple list of steps to explain the causality behind methodological choices, grounding our protocol in the principles of Density Functional Theory (DFT). The guide will cover geometry optimization, the analysis of frontier molecular orbitals (HOMO-LUMO), the interpretation of molecular electrostatic potential (MEP) maps, and the application of these quantum-derived properties in molecular docking simulations. Our objective is to furnish a practical and theoretically sound framework for leveraging computational chemistry to accelerate the drug discovery process.[4][5]

The Rationale: Why Quantum Chemistry for Drug Design?

In the landscape of computer-aided drug design (CADD), computational methods are broadly categorized as ligand-based or structure-based.[6] While classical molecular mechanics (MM) force fields are invaluable for simulating large systems like protein-ligand complexes, they are fundamentally limited. MM methods treat atoms as simple spheres and bonds as springs, neglecting the explicit behavior of electrons. This is where quantum mechanics (QM), and specifically its practical application through Density Functional Theory (DFT), becomes indispensable.

DFT allows us to model the electronic structure of a molecule from first principles, providing a far more accurate description of its geometry and properties.[2] This is critical for:

-

Understanding Reactivity: Predicting how a molecule will interact with biological targets or other reagents.

-

Elucidating Spectra: Correlating computational results with experimental data from NMR or IR spectroscopy for structural validation.[7]

-

Optimizing Ligand Properties: Fine-tuning a molecule's electronic characteristics to enhance binding affinity and pharmacokinetic profiles (ADMET).[5][8]

For a molecule like Ethyl 5-chloro-1H-indazole-3-carboxylate, a precise understanding of its electron distribution, reactive sites, and conformational stability is key to designing novel derivatives with improved therapeutic potential.

Core Theoretical Pillars

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Its popularity stems from a favorable balance of accuracy and computational cost. The key choice in any DFT calculation is the functional (e.g., B3LYP, a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation) and the basis set (e.g., 6-311+G(d,p), which describes the shape of the atomic orbitals).[2] Larger basis sets provide more accuracy but demand greater computational resources.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9] The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).[2][8] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[2][8]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential mapped onto the electron density surface of a molecule.[1] It provides an intuitive guide to a molecule's charge distribution, highlighting electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue).[10] This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.

The Computational Workflow: A Validating Protocol

This section details a self-validating protocol for calculating and analyzing the quantum chemical properties of Ethyl 5-chloro-1H-indazole-3-carboxylate. The use of specific software (Gaussian) is illustrative; the principles are transferable to other quantum chemistry packages like ORCA or GAMESS.

Workflow Overview

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

Causality: This is the most critical first step. All subsequent electronic property calculations are meaningless if not performed on a stable, minimum-energy structure. A frequency calculation is essential to validate that the optimized structure is a true energy minimum (no imaginary frequencies) and not a transition state.

Step-by-Step Methodology:

-

Structure Input: Obtain the 3D coordinates of Ethyl 5-chloro-1H-indazole-3-carboxylate. This can be done by drawing it in a molecular editor like GaussView or Avogadro, or by downloading a starting structure from a database like PubChem.

-

Input File Creation: Create a Gaussian input file (.gjf or .com).

-

%chk: Creates a checkpoint file to save results.

-

%mem, %nprocshared: Allocates computational resources. Adjust as needed.

-

#p: Specifies the route section (calculation type).

-

Opt: Requests geometry optimization.

-

Freq: Requests a frequency calculation after optimization.

-

B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set. This level of theory is a robust choice for organic molecules.[2]

-

SCF=Tight: Sets a stricter convergence criterion for the Self-Consistent Field calculation, ensuring higher accuracy.

-

0 1: Specifies the molecule's charge (0) and spin multiplicity (1 for a singlet).

-

-

Execution: Run the calculation using the Gaussian software package.

-

Validation: Upon completion, open the output file (.log or .out). Search for "Frequencies --". Confirm that there are zero imaginary frequencies (listed as negative values). If one is present, it indicates a transition state, and the optimization should be rerun from a slightly perturbed geometry.

Protocol 2: Electronic Property Analysis

Causality: Using the validated, low-energy geometry ensures that the calculated electronic properties are representative of the molecule's ground state.

Step-by-Step Methodology:

-

Input File: The same calculation from Protocol 1 that includes Freq will also contain the necessary information. To generate specific visuals or population analyses, a subsequent single-point calculation can be run on the optimized coordinates.

-

HOMO-LUMO Analysis:

-

In the output file, search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues".

-

The last value in the "occupied" list is the HOMO energy.

-

The first value in the "virtual" list is the LUMO energy.

-

Calculate the energy gap: ΔE = ELUMO - EHOMO.

-

Visualize the orbitals using GaussView or another visualizer by opening the checkpoint (.chk) file and generating molecular orbital surfaces.

-

-

MEP Surface Generation:

-

Use a visualization program to open the checkpoint or formatted checkpoint file.

-

Generate the MEP surface by mapping the electrostatic potential onto the total electron density. The standard color scheme is red -> orange -> yellow -> green -> blue, representing the most negative to the most positive potential.

-

-

NBO Charge Analysis:

-

To obtain Natural Bond Orbital (NBO) charges, which provide a more chemically intuitive picture of electron distribution than standard Mulliken charges, add Pop=NBO to the route section of your calculation.

-

In the output file, search for "Summary of Natural Population Analysis". A table will list the "Natural Charge" on each atom. These charges are highly valuable for parameterizing force fields for subsequent molecular dynamics or docking simulations.[11]

-

Analysis and Interpretation of Results

The raw output of a quantum calculation is a vast amount of numerical data. The true expertise lies in synthesizing this data into actionable chemical insights.

Quantitative Data Summary

All calculated values should be compiled into a clear, comparative table.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |

| Total Energy | Value from Opt | - | A measure of the molecule's stability at the given level of theory. |

| EHOMO | Value from output | Converted value | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | Value from output | Converted value | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (Gap) | Calculated | Calculated | Indicates chemical reactivity and kinetic stability.[9] |

| Dipole Moment | Value from output | - | Measures the overall polarity of the molecule. |

Note: 1 Hartree = 27.2114 eV

Qualitative Interpretation

-

HOMO/LUMO Visualization: For Ethyl 5-chloro-1H-indazole-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, indicating this is the most probable site for electrophilic attack. The LUMO may have significant contributions from the carboxylate group and the chlorinated ring, suggesting these are potential sites for nucleophilic attack.

-

MEP Map Analysis: The MEP map will visually confirm the electronic landscape. We expect to see a strongly negative potential (red/orange) around the carbonyl oxygen atoms of the ester and the N1 nitrogen of the indazole ring, identifying them as key hydrogen bond acceptors. A positive potential (blue) will likely be found around the N-H proton, making it a primary hydrogen bond donor. Understanding these sites is crucial for predicting binding modes in a protein active site.

Caption: Relationship between calculated properties and their utility.

Application: Enhancing Molecular Docking with QM Data

Molecular docking is a powerful technique for predicting the binding orientation of a small molecule to a protein target.[12] The accuracy of docking is highly dependent on the quality of the input ligand structure and its atomic charges. Quantum calculations provide a direct and robust way to improve both.

Protocol 3: QM-Enhanced Molecular Docking

-

Ligand Preparation: Use the geometry of Ethyl 5-chloro-1H-indazole-3-carboxylate obtained from the validated DFT optimization (Protocol 1).

-

Charge Assignment: Instead of using generic force field charges (e.g., Gasteiger), assign the partial atomic charges calculated from the NBO analysis (Protocol 2). This provides a more accurate representation of the molecule's electrostatic potential.[11]

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use software such as AutoDock or Glide to perform the docking.[13] The program will search for the optimal binding pose of the ligand within the protein's active site.

-

Analysis: Analyze the top-scoring poses. The binding energy provides an estimate of affinity.[14] Crucially, examine the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts). The insights from the MEP map should correlate with the observed interactions; for example, the negative potential regions on the ligand should be interacting with positive regions (e.g., arginine, lysine residues) in the protein.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for applying quantum chemical calculations to Ethyl 5-chloro-1H-indazole-3-carboxylate. By moving from initial structure preparation through DFT-based geometry optimization and electronic property analysis, we can derive profound insights into the molecule's inherent characteristics. These calculations provide not just numbers, but a deeper understanding of reactivity, stability, and intermolecular interaction potential. Integrating these high-quality QM-derived parameters into subsequent steps like molecular docking significantly enhances the predictive power of computational models, ultimately enabling a more rational, efficient, and accelerated approach to drug discovery and development.[6]

References

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (n.d.). Der Pharma Chemica.

- What are computational methods for rational drug design? (2025). Patsnap Synapse.

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate.

- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews.

- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.

- Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.

- Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. ResearchGate.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.

- Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes. (2022). ResearchGate.

- Rani, V., Singh, B. P., & Kumar, A. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. World Scientific Publishing.

- Chemical reactivity descriptors based on HOMO-LUMO analysis. (n.d.). ResearchGate.

- 5-chloro-1H-indazole-3-carboxylic acid ethyl ester. (n.d.). ChemShuttle.

- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed.

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.

- What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. steeronresearch.com [steeronresearch.com]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are computational methods for rational drug design? [synapse.patsnap.com]

- 13. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Core in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its unique structural and electronic properties allow for critical interactions with a variety of enzymatic and receptor targets. Ethyl 5-chloro-1H-indazole-3-carboxylate, in particular, serves as a crucial building block in the synthesis of numerous pharmaceutical agents, including kinase inhibitors for oncology and potent anti-inflammatory compounds. The strategic introduction of the chloro substituent at the 5-position and the ethyl carboxylate at the 3-position provides key handles for further molecular elaboration, making the efficient and scalable synthesis of this intermediate a topic of considerable interest in the field of drug discovery and development.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing Ethyl 5-chloro-1H-indazole-3-carboxylate, with a focus on the selection of readily available starting materials and a detailed examination of the underlying reaction mechanisms. The protocols described herein are designed to be self-validating, with a clear rationale for each experimental choice, ensuring both scientific rigor and practical applicability in a research and development setting.

Strategic Approaches to the Indazole Ring System

The synthesis of the 5-chloro-1H-indazole-3-carboxylate core can be approached through several strategic disconnections. Two of the most prominent and industrially relevant methods are the Japp-Klingemann reaction and a route commencing with the functionalization of a substituted nitrotoluene. Each approach offers distinct advantages and relies on a different set of readily accessible starting materials.

Route 1: The Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction is a classical and highly effective method for the synthesis of hydrazones from β-ketoesters and aryl diazonium salts.[1][2] These hydrazones can then undergo intramolecular cyclization to form the indazole ring system. This pathway is particularly attractive due to its reliability and the commercial availability of the requisite starting materials.

Core Starting Materials for the Japp-Klingemann Route

| Starting Material | Rationale for Selection |

| 4-Chloroaniline | The primary source of the indazole nitrogen atoms and the benzene ring. The chlorine atom at the 4-position directly translates to the desired 5-chloro substitution pattern on the final indazole product. |

| Diethyl 2-acetylmalonate or Ethyl acetoacetate | These β-ketoesters provide the three-carbon unit that will ultimately form the pyrazole portion of the indazole ring, including the C3-carboxylate group. Diethyl 2-acetylmalonate is often preferred as it can directly lead to the desired 3-carboxylate functionality after cyclization and elimination of an acetyl group. |

| Sodium Nitrite | A standard reagent for the diazotization of the primary aromatic amine (4-chloroaniline) to form the reactive diazonium salt intermediate. |

| Ethanol | A common solvent for both the Japp-Klingemann coupling and the subsequent cyclization step. |

| Sodium Acetate or other mild bases | Used to deprotonate the β-ketoester, forming the enolate nucleophile required for the reaction with the diazonium salt. |

Mechanistic Insights: A Stepwise Analysis

The Japp-Klingemann synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate is a multi-step process that begins with the formation of a diazonium salt, followed by coupling with a β-ketoester and subsequent cyclization.

-

Diazotization of 4-Chloroaniline: In the presence of a strong acid (e.g., hydrochloric acid) and a cold solution of sodium nitrite, 4-chloroaniline is converted into the corresponding 4-chlorobenzenediazonium chloride. This electrophilic species is the key to initiating the coupling reaction.

-

Japp-Klingemann Coupling: The diazonium salt is then reacted with the enolate of a β-ketoester, such as diethyl 2-acetylmalonate. The enolate acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound. This intermediate is often unstable and undergoes hydrolysis and decarboxylation (or deacetylation) to yield a hydrazone.[2]

-

Fischer-Type Indazole Synthesis (Cyclization): The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization, analogous to the Fischer indole synthesis. This involves tautomerization to an enehydrazine, followed by a[3][3]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indazole ring.

Visualizing the Japp-Klingemann Workflow

References

Strategic Synthesis of 5-Chloro-1H-indazole-3-carboxylate Esters: A Guide to the Jacobson Synthesis and Industrially Viable Alternatives

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

5-Chloro-1H-indazole-3-carboxylate esters are pivotal intermediates in the synthesis of a diverse range of pharmacologically active molecules, including kinase inhibitors and therapeutic agents for neurological disorders. The efficient and scalable construction of this substituted indazole core is a frequent challenge in medicinal and process chemistry. This technical guide provides a comprehensive analysis of the classical Jacobson synthesis, evaluating its mechanistic principles and its applicability—or lack thereof—to the direct synthesis of 3-carboxyindazoles. Recognizing the limitations of the classical route, this document presents a detailed, field-proven, and scalable alternative pathway commencing from 5-chloroisatin. We provide step-by-step protocols, mechanistic rationales for experimental choices, and comparative data to equip researchers and drug development professionals with a robust framework for the synthesis and strategic planning involving this critical heterocyclic scaffold.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its unique ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, makes it highly effective for engaging with biological targets, particularly the hydrophobic pockets of protein kinases.[2] This has led to the development of numerous successful therapeutics. For instance, Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy, and Granisetron, a 5-HT3 receptor antagonist for controlling chemotherapy-induced nausea, both feature the indazole nucleus as a key pharmacophore.[3] The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties, making the synthesis of specific derivatives like 5-chloro-indazole-3-carboxylate esters a subject of intense interest.

The Classical Jacobson Indazole Synthesis: Mechanism and Scope

The Jacobson synthesis, first reported by Jacobson and Huber, is a classical method for forming the indazole ring.[4] The reaction proceeds via an intramolecular cyclization of an N-nitroso derivative of an N-acyl-ortho-toluidine.[5]

2.1. Core Mechanism

The process begins with the N-acetylation of an o-toluidine derivative, followed by nitrosation, typically using nitrous acid (generated in situ from sodium nitrite and a strong acid) or related reagents.[4] The resulting N-nitroso-N-acyl-o-toluidine is unstable and rearranges, leading to an intramolecular azo coupling that forms the indazole ring.[4][6] The acyl group shift is considered a determining step in this transformation.[4]

Caption: Mechanism of the Classical Jacobson Synthesis.

2.2. Limitations for 3-Carboxylate Synthesis

Directly applying the Jacobson synthesis to produce 5-chloro-indazole-3-carboxylate esters is synthetically challenging and not commonly reported. The classical protocol requires an ortho-methyl group on the aniline precursor, which ultimately becomes the C3 position of the indazole. To arrive at a 3-carboxylate, the starting material would need to be a 4-chloro-2-(dicarboalkoxymethyl)aniline derivative, which is a complex and non-standard starting material. The reaction conditions are also not always compatible with the stability of an ester functional group. Consequently, alternative, more direct, and higher-yielding methods are overwhelmingly preferred in practice.

Established Industrial Synthesis: The 5-Chloroisatin Route

The most reliable and scalable pathway to 5-chloro-indazole-3-carboxylic acid and its esters begins with the commercially available and inexpensive starting material, 5-chloroisatin.[7][8] This multi-step process is robust and provides the target compound in high purity and yield.

Caption: Scalable Workflow for Synthesizing Indazole-3-Carboxylate Esters.

3.1. Causality Behind Experimental Choices

-

Step 1: Base-Mediated Hydrolysis: The use of a strong base like sodium hydroxide is essential to hydrolyze the amide bond within the isatin lactam ring, opening it to form the corresponding amino acid salt.[7] This step is driven by the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

-

Step 2: Diazotization and Reduction: The primary aromatic amine is converted to a diazonium salt using sodium nitrite under acidic conditions. This intermediate is highly reactive and is immediately reduced in situ to the corresponding hydrazine. The choice of reducing agent (e.g., sodium sulfite, tin(II) chloride) is critical for achieving a clean conversion without over-reduction.

-

Step 3: Acid-Catalyzed Cyclization: The hydrazine intermediate undergoes an intramolecular cyclization under acidic conditions. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine moiety, followed by dehydration to form the aromatic indazole ring.[7]

-

Step 4: Fischer Esterification: The resulting carboxylic acid is converted to its corresponding ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction where an alcohol (e.g., methanol, ethanol) serves as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxylic acid, activating it for attack by the alcohol.[8]

Experimental Protocols and Data

4.1. Detailed Protocol for Methyl 5-Chloro-1H-indazole-3-carboxylate

This protocol is a synthesized representation of established procedures.[7][8]

Step A: Synthesis of 5-Chloro-1H-indazole-3-carboxylic Acid from 5-Chloroisatin

-

Ring Opening: To a stirred solution of sodium hydroxide (e.g., 2 equivalents) in water, add 5-chloroisatin (1 equivalent) portion-wise. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained. Cool the reaction mixture in an ice bath.

-

Diazotization: Slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). While maintaining the temperature below 5°C, add a solution of sodium nitrite (e.g., 1.1 equivalents) in water dropwise. Stir for 30 minutes.

-